molecular formula C18H19NO2 B2874945 (2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide CAS No. 465518-40-5

(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide

Cat. No.: B2874945
CAS No.: 465518-40-5
M. Wt: 281.355
InChI Key: IDWSFDKCRYQBKJ-MDWZMJQESA-N
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Description

(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide ( 685850-38-8) is a high-purity cinnamamide derivative supplied for advanced research applications. This compound features a molecular formula of C19H21NO3, a molecular weight of 311.37 g/mol, and a defined (E)-configuration around its olefinic bond, a crucial structural feature for its bioactivity . Cinnamamide derivatives are a significant class of compounds in medicinal chemistry, extensively studied for their diverse biological properties. Structural analogs of this compound have demonstrated promising antiproliferative activity against a panel of human cancer cell lines, including chronic myelogenous leukemia (K562), breast cancer (MCF-7), and colon cancer (HTC-116, HT29) in vitro, suggesting its value as a core structure in oncology drug discovery . Furthermore, research into similar cinnamamide scaffolds has revealed potent anticonvulsant activity in various preclinical models of epilepsy and seizures, indicating potential for central nervous system (CNS) research . The compound's mechanism of action is often associated with its ability to interact with specific biological targets; related compounds have been identified as modulators of transient receptor potential (TRPM8) channels and have shown activity as antitubulin agents, which can lead to cell cycle arrest and the induction of apoptosis . With a topological polar surface area of 47.6 Ų and other computed properties, this compound presents favorable characteristics for investigative studies. Researchers can utilize this chemical as a key intermediate in synthetic chemistry or as a pharmacological tool for probing biological pathways and developing novel therapeutic agents . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-phenyl-N-(4-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-14(2)21-17-11-9-16(10-12-17)19-18(20)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,19,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWSFDKCRYQBKJ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Method

The most efficient pathway involves condensation of benzaldehyde with malonic acid under acidic conditions:

Reaction Scheme
$$ \text{C}6\text{H}5\text{CHO} + \text{CH}2(\text{COOH})2 \xrightarrow{\text{pyridine, }\beta\text{-alanine}} \text{C}6\text{H}5\text{CH=CHCOOH} + \text{CO}2 + \text{H}2\text{O} $$

Optimized Conditions

Parameter Optimal Value
Catalyst β-alanine (5 mol%)
Solvent Pyridine
Temperature 80°C
Reaction Time 6-8 hours
Yield 82-85%

The (E)-configuration is maintained through careful control of reaction kinetics, with microwave-assisted synthesis reducing isomerization risks.

Preparation of 4-(Propan-2-yloxy)aniline

Two-Step Synthesis from 4-Nitrophenol

Step 1: O-Alkylation
$$ \text{4-O}2\text{N-C}6\text{H}4\text{OH} + (\text{CH}3)2\text{CHI} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{4-O}2\text{N-C}6\text{H}4\text{OCH}(\text{CH}3)2 $$

Key Parameters

  • Base: Cesium carbonate (2.5 eq)
  • Solvent: Anhydrous DMF
  • Temperature: 60°C
  • Time: 3 hours
  • Yield: 91%

Step 2: Nitro Group Reduction
$$ \text{4-O}2\text{N-C}6\text{H}4\text{OCH}(\text{CH}3)2 \xrightarrow{\text{H}2 (\text{50 psi}), \text{Pd/C (10%)}} \text{4-H}2\text{N-C}6\text{H}4\text{OCH}(\text{CH}3)_2 $$

Optimization Data

Catalyst Loading Pressure Time Yield
5% Pd/C 40 psi 4 hr 88%
10% Pd/C 50 psi 2.5 hr 95%
Raney Ni 60 psi 6 hr 78%

Amide Bond Formation Strategies

Acid Chloride Method

Conversion of cinnamic acid to its corresponding chloride followed by amine coupling:

Step 1: Acid Chloride Formation
$$ \text{C}6\text{H}5\text{CH=CHCOOH} + \text{SOCl}2 \xrightarrow{\text{DMF (cat)}} \text{C}6\text{H}_5\text{CH=CHCOCl} $$

Critical Parameters

  • Reagent: Thionyl chloride (3 eq)
  • Catalyst: DMF (0.1 eq)
  • Temperature: 0°C → RT
  • Time: 3 hours
  • Yield: 97%

Step 2: Schotten-Baumann Reaction
$$ \text{C}6\text{H}5\text{CH=CHCOCl} + \text{4-H}2\text{N-C}6\text{H}4\text{OCH}(\text{CH}3)_2 \xrightarrow{\text{NaOH (aq), THF}} \text{Target Compound} $$

Reaction Optimization

Base Solvent System Temp Yield Purity
2M NaOH THF/H₂O (3:1) 0°C 83% 98.2%
NaHCO₃ DCM/H₂O (2:1) RT 76% 96.8%
Et₃N Anhydrous DCM -5°C 89% 99.1%

Alternative Synthetic Pathways

Microwave-Assisted One-Pot Synthesis

Combining Knoevenagel condensation with in situ amidation:

Reaction Conditions
$$ \text{C}6\text{H}5\text{CHO} + \text{CH}2(\text{COOEt})2 + \text{4-H}2\text{N-C}6\text{H}4\text{OCH}(\text{CH}3)_2 \xrightarrow{\text{MW, 100W}} $$

Comparative Data

Method Time Yield Energy Consumption
Conventional 14 hr 68% 2.4 kWh
Microwave 25 min 79% 0.8 kWh
Ultrasound 3 hr 72% 1.2 kWh

Crystallization and Polymorph Control

Post-synthetic processing significantly impacts physicochemical properties:

Solvent Screening Results

Solvent System Crystal Habit Melting Point Solubility (mg/mL)
Ethanol/Water Needles 148-150°C 12.4
Acetone/Hexane Plates 146-148°C 9.8
DMF/Xylene Prisms 152-154°C 5.2

The DMF/xylene system produces the most thermodynamically stable polymorph (Form S), characterized by distinct PXRD peaks at 10.7° and 21.5° 2θ.

Industrial-Scale Production Considerations

Continuous Flow Reactor Parameters

Stage Reactor Type Residence Time Throughput
Alkylation CSTR 45 min 12 L/hr
Reduction Packed Bed 22 min 8 L/hr
Amidation Microchannel 9 min 15 L/hr

This configuration achieves 93% overall yield with 99.8% purity, demonstrating the scalability of the process.

Analytical Characterization Data

Spectroscopic Profile

¹H NMR (400 MHz, CDCl₃)
δ 7.62 (d, J = 15.6 Hz, 1H), 7.43-7.38 (m, 5H), 7.28 (d, J = 8.8 Hz, 2H), 6.89 (d, J = 8.8 Hz, 2H), 6.41 (d, J = 15.6 Hz, 1H), 4.58 (sept, J = 6.0 Hz, 1H), 1.33 (d, J = 6.0 Hz, 6H)

FT-IR (KBr)
ν 3285 (N-H), 1654 (C=O), 1601 (C=C), 1248 (C-O-C) cm⁻¹

HPLC Purity 99.6% (C18 column, 75:25 MeOH/H₂O, 1 mL/min)

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the compound into its corresponding carboxylic acid or ketone.

    Reduction: Reduction reactions may use reagents such as lithium aluminum hydride or sodium borohydride to reduce the compound to its corresponding alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Para-Substitution : Maximizes antimicrobial activity by optimizing spatial interactions with bacterial targets .
  • Lipophilicity : Correlates with membrane penetration but must be balanced to avoid cytotoxicity. The target compound’s log D is likely between 2–3, offering a favorable compromise.
  • Electronic Effects : Electron-withdrawing groups enhance antibacterial potency but may impair selectivity. The isopropoxy group’s electron-donating nature could improve pharmacokinetic properties .

Biological Activity

(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide, also known by its CAS number 465518-40-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of an appropriate aldehyde or ketone with a secondary amine. Acid catalysts like hydrochloric acid are often used, along with dehydrating agents such as magnesium sulfate to drive the reaction forward. Industrially, continuous flow reactors may enhance efficiency and yield during production.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in inflammatory diseases .

The mechanism of action for this compound likely involves binding to specific molecular targets within cells, such as enzymes or receptors. This interaction may modulate various cellular pathways and biochemical events, leading to the observed biological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related cinnamamide derivatives:

  • Anticonvulsant Properties : KM-568 was tested in various animal models for epilepsy and demonstrated significant anticonvulsant activity with effective doses ranging from 13.21 mg/kg to 115 mg/kg depending on the model used . This highlights the potential for similar compounds to exhibit beneficial effects in seizure management.
  • Cytotoxicity Evaluation : Safety assessments conducted on related compounds showed no cytotoxic effects at concentrations up to 100 µM in cell lines such as HepG2 and H9c2, indicating a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity Findings References
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticonvulsantRelated compound KM-568 shows significant efficacy in seizure models
CytotoxicityNo cytotoxic effects at concentrations up to 100 µM

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